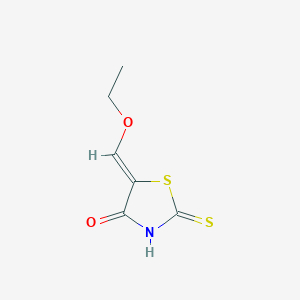

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 86240-28-0

Cat. No.: VC4341853

Molecular Formula: C6H7NO2S2

Molecular Weight: 189.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86240-28-0 |

|---|---|

| Molecular Formula | C6H7NO2S2 |

| Molecular Weight | 189.25 |

| IUPAC Name | (5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C6H7NO2S2/c1-2-9-3-4-5(8)7-6(10)11-4/h3H,2H2,1H3,(H,7,8,10)/b4-3- |

| Standard InChI Key | BPNCBJFIFVKUAA-ARJAWSKDSA-N |

| SMILES | CCOC=C1C(=O)NC(=S)S1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS: 86240-28-0) has the molecular formula C₆H₇NO₂S₂ and a molecular weight of 189.25 g/mol . Its IUPAC name, (5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects the Z-configuration of the ethoxymethylene substituent at position 5 and the thioxo group at position 2 . The planar thiazolidinone core enables conjugation between the exocyclic double bond and the carbonyl group at C4, contributing to its electrophilic reactivity .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 86240-28-0 |

| Molecular Formula | C₆H₇NO₂S₂ |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | (5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| SMILES | CCO/C=C\1/SC(=S)NC1=O |

| InChI Key | BPNCBJFIFVKUAA-ARJAWSKDSA-N |

Synthesis and Modification Strategies

Conventional Synthesis Routes

The compound is typically synthesized via condensation reactions between 4-thioxo-thiazolidinone precursors and ethoxy-substituted aldehydes under acidic or basic conditions . For example, microwave-assisted methods have been employed to enhance reaction efficiency, reducing synthesis times from hours to minutes while maintaining yields above 70% .

Functionalization and Derivatization

The exocyclic double bond at C5 serves as a reactive site for cycloaddition reactions and Michael additions, enabling the synthesis of fused heterocycles. For instance, reactions with acrylonitrile or ethyl acrylate yield thiopyrano[2,3-d]thiazoles, which retain bioactivity while mitigating PAINS-related issues .

Table 2: Representative Synthetic Modifications

Biological Activities and Pharmacological Profiles

Antimicrobial Effects

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits broad-spectrum antimicrobial activity. Derivatives have shown MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to thiol-mediated disruption of bacterial cell membranes . The thioxo group enhances membrane permeability, while the ethoxymethylene moiety modulates lipophilicity .

PAINS Considerations

Despite its bioactivity, the compound’s electrophilic exocyclic double bond reacts with cellular thiols (e.g., glutathione), leading to false positives in high-throughput screens . Molecular docking studies suggest that rigidifying the structure through annulation or introducing bulky substituents at N3 improves target specificity .

Applications in Medicinal Chemistry

Anticancer Drug Development

Derivatives such as 3f (GI₅₀: 0.37–0.67 µM) demonstrate potent cytotoxicity against leukemia and colon cancer cell lines by inhibiting topoisomerase IIα and inducing apoptosis via caspase-3 activation . The ethylene spacer between the thiazolidinone core and aryl groups optimizes DNA intercalation .

Hybrid Pharmacophore Design

Hybrid molecules combining the thiazolidinone core with quinolone or chalcone motifs exhibit synergistic effects against multidrug-resistant Mycobacterium tuberculosis (MIC: 2 µg/mL) . The ethoxymethylene group enhances pharmacokinetic properties by increasing metabolic stability in hepatic microsomes .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume